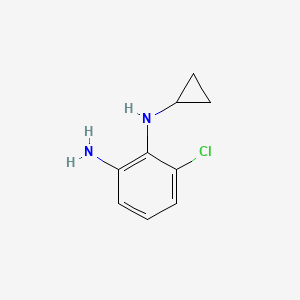

6-Chloro-N1-cyclopropylbenzene-1,2-diamine

Description

BenchChem offers high-quality 6-Chloro-N1-cyclopropylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N1-cyclopropylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-N-cyclopropylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6,12H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKUNNPKDPXREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267261 | |

| Record name | 3-Chloro-N2-cyclopropyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092286-38-8 | |

| Record name | 3-Chloro-N2-cyclopropyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092286-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N2-cyclopropyl-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 6-Chloro-N1-cyclopropylbenzene-1,2-diamine

[1]

Executive Summary & Chemical Identity

6-Chloro-N1-cyclopropylbenzene-1,2-diamine is a specialized vicinal diamine intermediate used primarily in the synthesis of fused heterocyclic pharmacophores. Its unique substitution pattern—featuring a cyclopropylamine ortho to a primary amine, with a chlorine atom occupying the adjacent "6" position—makes it a critical scaffold for constructing benzimidazoles , quinoxalines , and triazolo-pyridazines . These motifs are prevalent in kinase inhibitors (e.g., Wee1, EGFR) and antiviral agents (NNRTIs).

Chemical Identity Matrix

| Property | Specification |

| CAS Number | 1092286-38-8 |

| IUPAC Name | 3-chloro-N1-cyclopropylbenzene-1,2-diamine (alt: 6-chloro-N1...) |

| Molecular Formula | C |

| Molecular Weight | 182.65 g/mol |

| SMILES | ClC1=CC=CC(N)=C1NC2CC2 |

| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |

| pKa (Calculated) | ~5.41 (Conjugate acid of secondary amine) |

Synthetic Methodology & Reaction Mechanism

The synthesis of this compound requires precise regiochemical control to ensure the chlorine atom is positioned at C6 relative to the cyclopropylamine (N1). The most robust industrial route utilizes Nucleophilic Aromatic Substitution (S

Recommended Synthetic Route

Precursor: 2,3-Dichloronitrobenzene (or 2-Fluoro-3-chloronitrobenzene for higher reactivity).

Step 1: Regioselective S

Ar

The reaction exploits the electronic activation of the C2-halogen by the ortho-nitro group. The C3-halogen (meta to nitro) remains unreactive.

-

Reagents: 2,3-Dichloronitrobenzene, Cyclopropylamine (1.1 eq), DIPEA (2.0 eq).

-

Solvent: Acetonitrile or DMF.

-

Conditions: 60–80°C, 4–6 hours.

-

Outcome: Formation of 2-chloro-N-cyclopropyl-6-nitroaniline (Note: Numbering shifts; the nitro is C6 relative to amine C1, Cl is C2).

Step 2: Chemoselective Nitro Reduction

Reduction must be performed carefully to avoid hydrodehalogenation (loss of the Chlorine atom).

-

Method A (Standard): Iron powder (Fe) / Ammonium Chloride (NH

Cl) in EtOH/H -

Method B (Catalytic): H

(1 atm), Pt/C (sulfided) or Raney Nickel. Avoid Pd/C as it promotes dechlorination.

Experimental Protocol (Step-by-Step)

-

S

Ar Displacement:-

Charge a reaction vessel with 2,3-dichloronitrobenzene (1.0 eq) and acetonitrile (5 vol).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Add Cyclopropylamine (1.2 eq) dropwise to control exotherm.

-

Heat to 70°C and monitor by HPLC until starting material < 1%.

-

Cool to RT, concentrate in vacuo, and partition between EtOAc and water. Wash organic layer with brine, dry over Na

SO

-

-

Reduction (Fe/NH

Cl):-

Dissolve the nitro-intermediate in Ethanol (10 vol) and Water (2 vol).

-

Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq, 325 mesh).

-

Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

-

Critical Step: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate filtrate. Neutralize with sat. NaHCO

if necessary. Extract into DCM. -

Purification: Recrystallize from Hexane/EtOAc or purify via silica chromatography (0-5% MeOH in DCM) to obtain 6-Chloro-N1-cyclopropylbenzene-1,2-diamine .

-

Reaction Mechanism Diagram

The following diagram illustrates the regioselective attack and subsequent reduction.

Caption: Regioselective synthesis of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine via SnAr and Fe-reduction.

Applications in Drug Discovery

This diamine is a "privileged structure" for synthesizing bicyclic heterocycles. The vicinal diamine motif (N1-Cp, N2-H) allows for condensation with various electrophiles to close a second ring.

Benzimidazole Synthesis

Condensation with carboxylic acids, aldehydes, or orthoesters yields N1-cyclopropyl-4-chlorobenzimidazoles.

-

Reagent: Formic acid or Triethyl orthoformate.

-

Product: 1-cyclopropyl-4-chlorobenzimidazole.

-

Utility: Core scaffold for antiviral drugs (e.g., RSV fusion inhibitors).

Quinoxaline Synthesis

Condensation with 1,2-dicarbonyls (e.g., glyoxal, ethyl pyruvate).

-

Reagent: Glyoxal (40% aq).

-

Product: 5-chloro-1-cyclopropylquinoxalin-2(1H)-one derivatives.

-

Utility: Kinase inhibitors (e.g., Lck, Src).

Purine/Triazine Mimics

Reaction with urea or carbonyldiimidazole (CDI) forms cyclic ureas (benzimidazol-2-ones), which mimic the purine base in nucleoside analogs.

Handling, Safety, and Stability

As an aromatic diamine, this compound presents specific handling challenges.

-

Oxidation Sensitivity: The electron-rich diamine core is prone to air oxidation, turning from off-white to dark purple/black (formation of azo/imino species). Store under Nitrogen/Argon at -20°C.

-

Toxicity: Like many halogenated anilines, it should be treated as potentially toxic and a skin sensitizer. Use nitrile gloves and work in a fume hood.

-

Stability: Stable in solution (DMSO/MeOH) for 24 hours. Unstable in acidic aqueous solutions over long periods due to potential depurination-like decomposition or polymerization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1092286-38-8. Retrieved from [Link]

-

Organic Syntheses (2023). General Procedures for Nucleophilic Aromatic Substitution of Halonitrobenzenes. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Halogenated Diamines. Retrieved from [Link]

An In-Depth Technical Guide to 6-Chloro-N1-cyclopropylbenzene-1,2-diamine (CAS 1092286-38-8): A Key Building Block in Modern Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine, a crucial chemical intermediate in the synthesis of advanced pharmaceutical compounds. With a focus on its role in the development of targeted cancer therapies, this document details its physicochemical properties, outlines a robust and scalable synthetic route, and explores its application in the synthesis of potent kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and process chemists in the pharmaceutical industry, offering field-proven insights and detailed methodologies to support the advancement of drug discovery and development programs.

Introduction: The Strategic Importance of a Unique Scaffold

6-Chloro-N1-cyclopropylbenzene-1,2-diamine (CAS No. 1092286-38-8) is a substituted aromatic diamine that has emerged as a significant building block in medicinal chemistry. Its structure, which combines a chlorinated benzene ring with a cyclopropylamine moiety, offers a unique combination of steric and electronic properties that are highly desirable in the design of targeted therapeutics.

The cyclopropyl group, in particular, is a bioisostere of larger, more flexible alkyl groups and is known to improve metabolic stability, binding affinity, and cell permeability of drug candidates. These attributes have made cyclopropyl-containing compounds increasingly prevalent in the development of kinase inhibitors, a class of drugs that target specific enzymes involved in cell growth and proliferation and have revolutionized the treatment of various cancers. This guide will delve into the synthesis and application of this key intermediate, highlighting its pivotal role in the creation of next-generation targeted therapies.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and manufacturing. The following table summarizes the key properties of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine.

| Property | Value | Source |

| CAS Number | 1092286-38-8 | |

| Molecular Formula | C₉H₁₁ClN₂ | |

| Molecular Weight | 182.65 g/mol | |

| Appearance | Not specified (likely a solid) | - |

| Boiling Point (Predicted) | 332.6 ± 27.0 °C | |

| Density (Predicted) | 1.379 ± 0.06 g/cm³ | |

| pKa (Predicted) | 5.41 ± 0.20 |

Safety and Handling:

Proposed Synthesis Protocol: A Two-Step Approach

A robust and scalable synthesis of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine can be envisioned through a two-step process starting from the commercially available 2,4-dichloro-1-nitrobenzene. This proposed route leverages a nucleophilic aromatic substitution followed by a chemoselective nitro group reduction.

Step 1: Synthesis of 4-Chloro-N-cyclopropyl-2-nitroaniline

This initial step involves a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitro group in 2,4-dichloro-1-nitrobenzene activates the chlorine atom at the C4 position for substitution by cyclopropylamine.

Protocol:

-

Reaction Setup: To a solution of 2,4-dichloro-1-nitrobenzene (1.0 eq.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add cyclopropylamine (1.2-1.5 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product, 4-Chloro-N-cyclopropyl-2-nitroaniline, will precipitate as a solid. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine

The second step is the reduction of the nitro group in 4-Chloro-N-cyclopropyl-2-nitroaniline to the corresponding primary amine. Several methods are available for this transformation, with catalytic hydrogenation being a clean and efficient option.

Protocol:

-

Reaction Setup: Dissolve 4-Chloro-N-cyclopropyl-2-nitroaniline (1.0 eq.) in a solvent such as ethanol, methanol, or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

-

Reaction Conditions: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Maintain a hydrogen pressure of 1-3 atm and stir vigorously at room temperature. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up and Purification: After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 6-Chloro-N1-cyclopropylbenzene-1,2-diamine. The product can be purified by column chromatography on silica gel if necessary.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The unique structural features of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine make it an invaluable precursor for the synthesis of complex heterocyclic molecules, particularly those designed as kinase inhibitors. The presence of two adjacent amino groups allows for the facile construction of various fused heterocyclic systems, such as benzimidazoles, which are common scaffolds in kinase inhibitor design.

A prominent example of its application is in the synthesis of the anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor, PF-06463922 , and the closely related FDA-approved drug, Lorlatinib . These macrocyclic inhibitors are used in the treatment of non-small cell lung cancer (NSCLC).

In the synthesis of these complex molecules, the diamine serves as a key building block that is elaborated through a series of coupling and cyclization reactions to form the macrocyclic core of the final drug substance. The cyclopropyl group and the chloro-substituent on the benzene ring are crucial for achieving the desired potency and pharmacokinetic profile of these inhibitors.

Conclusion

6-Chloro-N1-cyclopropylbenzene-1,2-diamine is a strategically important intermediate for the synthesis of advanced pharmaceutical agents. Its unique structure provides a versatile platform for the development of potent and selective kinase inhibitors. The proposed two-step synthesis offers a practical and scalable route for its preparation, enabling its broader use in drug discovery and development. As the demand for targeted therapies continues to grow, the importance of key building blocks like 6-Chloro-N1-cyclopropylbenzene-1,2-diamine in advancing medicinal chemistry is undeniable.

References

-

ChemWhat. 6-Cloro-N1-ciclopropilbenceno-1,2-diamina CAS#: 1092286-38-8. [Link]

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-N1-cyclopropylbenzene-1,2-diamine, with the molecular formula C₉H₁₁ClN₂ and CAS number 1092286-38-8, is a substituted aromatic diamine of interest in medicinal chemistry and materials science.[1][2] Its structural complexity, featuring a chlorinated benzene ring, a cyclopropyl group, and two amine functionalities, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and for elucidating its role in further chemical transformations.

This guide provides a comprehensive overview of the expected spectroscopic data for 6-Chloro-N1-cyclopropylbenzene-1,2-diamine, based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimentally obtained spectra for this specific molecule are not widely published, the data herein are predicted based on the analysis of analogous structures and foundational spectroscopic theory. This guide also includes detailed, field-proven protocols for sample preparation and data acquisition for each technique.

Molecular Structure and Predicted Spectroscopic Overview

The unique arrangement of functional groups in 6-Chloro-N1-cyclopropylbenzene-1,2-diamine dictates its spectroscopic characteristics. The following sections will delve into the predicted data for each major spectroscopic technique.

Part 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 6-Chloro-N1-cyclopropylbenzene-1,2-diamine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the cyclopropyl group. A key feature will be the upfield shift of the cyclopropyl protons due to the magnetic anisotropy of the three-membered ring.[3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 6.5 - 7.2 | Multiplet | 3H | Ar-H | The aromatic protons are expected in this region, with their exact shifts and splitting patterns depending on the electronic effects of the substituents. |

| ~ 4.0 - 5.0 | Broad Singlet | 3H | NH and NH ₂ | Amine protons often appear as broad signals and can exchange with deuterium. Their chemical shift is concentration and solvent dependent. |

| ~ 2.0 - 2.5 | Multiplet | 1H | Cyclopropyl CH | The methine proton of the cyclopropyl group, deshielded by the adjacent nitrogen. |

| ~ 0.5 - 1.0 | Multiplet | 4H | Cyclopropyl CH ₂ | The methylene protons of the cyclopropyl group are significantly shielded and appear in the characteristic upfield region.[3] |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 140 - 150 | C -NH₂ / C -NH-cyclopropyl | Aromatic carbons bonded to nitrogen are deshielded. |

| ~ 120 - 135 | C -Cl / Aromatic C -H | The carbon bearing the chlorine will be in this range, along with the other aromatic carbons. |

| ~ 25 - 35 | Cyclopropyl C H | The methine carbon of the cyclopropyl group. |

| ~ 5 - 15 | Cyclopropyl C H₂ | The methylene carbons of the cyclopropyl group are highly shielded. |

Experimental Protocol: NMR Spectroscopy

A rigorous and standardized protocol is essential for acquiring high-quality NMR data.

1. Sample Preparation:

-

Weigh approximately 5-25 mg of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5]

-

Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

-

Ensure the sample height in the NMR tube is between 40-50 mm.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

2. Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, use a standard pulse sequence. Key parameters include an appropriate spectral width, an acquisition time of 1.5-3.0 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each carbon. A greater number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

3. Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands and Interpretation

The IR spectrum of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine is expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines, C-H bonds of the aromatic ring and cyclopropyl group, C=C bonds of the benzene ring, and the C-Cl bond.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H Stretch | Primary (-NH₂) and secondary (-NH-) amines. Two bands are expected for the primary amine. |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic C-H |

| 2850 - 3000 | Medium | C-H Stretch | Cyclopropyl C-H |

| 1600 - 1650 | Medium | N-H Bend | Primary amine (-NH₂) scissoring. |

| 1450 - 1600 | Medium to Strong | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1250 - 1335 | Strong | C-N Stretch | Aromatic amine. |

| 600 - 800 | Strong | C-Cl Stretch | Aryl chloride. |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.

1. Sample Preparation:

-

Grind a small amount (1-2 mg) of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[6] The particle size should be less than the wavelength of the IR radiation to minimize scattering.[6]

-

Transfer the powder to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[6]

2. Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum.

3. Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies, intensities, and shapes.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

For 6-Chloro-N1-cyclopropylbenzene-1,2-diamine (C₉H₁₁ClN₂), the molecular weight is approximately 182.65 g/mol .[1]

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[7] Therefore, there will be a peak for the molecular ion containing ³⁵Cl (at m/z ≈ 182) and a smaller peak for the molecular ion containing ³⁷Cl (at m/z ≈ 184) with an intensity ratio of about 3:1.[7]

-

Major Fragmentation Pathways:

-

Loss of Chlorine: A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom, which would result in a fragment at [M-Cl]⁺.[8]

-

Alpha-Cleavage: Cleavage of the bond adjacent to the amine groups can occur.

-

Loss of Cyclopropyl Group: Fragmentation involving the loss of the cyclopropyl group ([M-C₃H₅]⁺) is also possible.

-

Experimental Protocol: Mass Spectrometry (Direct Infusion)

Direct infusion is a simple method for introducing a sample into the mass spectrometer.

1. Sample Preparation:

-

Prepare a dilute solution of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the low µM range.[1]

2. Data Acquisition:

-

Introduce the sample solution directly into the ion source of the mass spectrometer using a syringe pump at a constant flow rate.[1]

-

Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum over an appropriate m/z range.

3. Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.

-

Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualizations

Molecular Structure

Caption: Molecular structure of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for 6-Chloro-N1-cyclopropylbenzene-1,2-diamine. By leveraging established principles and data from analogous compounds, we have outlined the expected features in ¹H NMR, ¹³C NMR, IR, and mass spectra. The provided protocols for sample preparation and data acquisition offer a standardized approach for researchers to obtain high-quality data. This guide serves as a foundational resource for the identification, characterization, and further investigation of this promising molecule in various scientific and developmental applications.

References

-

ChemWhat. (n.d.). 6-Cloro-N1-ciclopropilbenceno-1,2-diamina CAS#: 1092286-38-8. Retrieved from [Link]

-

University of California, San Diego. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026). Direct Infusion. Retrieved from [Link]

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.

-

Western University. (2013, September). NMR SAMPLE PREPARATION. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). NMR Sample Preparation & NMR Tubes. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

University of Michigan. (n.d.). IR: amines. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

University of Massachusetts Amherst. (n.d.). Sample Introduction - Department of Chemistry Mass Spectrometry Core Laboratory. Retrieved from [Link]

Sources

- 1. CID 160625283 | C6H8Cl2N10 | CID 160625283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Cloro-N1-ciclopropilbenceno-1,2-diamina CAS#: 1092286-38-8 • ChemWhat | Base de datos de productos químicos y biológicos [chemwhat.es]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. chemrevise.org [chemrevise.org]

- 6. spectrabase.com [spectrabase.com]

- 7. CYCLOPROPYLBENZENE(873-49-4) 1H NMR [m.chemicalbook.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Synthesis, Characterization, and Application of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine in Targeted Drug Discovery

Executive Summary

6-Chloro-N1-cyclopropylbenzene-1,2-diamine (CAS: 1092286-38-8) is a highly specialized ortho-phenylenediamine building block utilized extensively in modern medicinal chemistry. With the molecular formula C9H11ClN2, this compound serves as a critical precursor for synthesizing fused heterocyclic scaffolds, most notably substituted benzimidazoles and quinoxalines. This technical guide details the structural rationale, chemoselective synthesis protocols, and downstream applications of this molecule in drug development.

Structural Rationale & Pharmacophore Utility

The architectural design of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine incorporates three distinct functional motifs, each serving a specific mechanistic purpose in drug design:

-

The ortho-Diamine Core : Essential for the condensation with aldehydes, carboxylic acids, or orthoesters to form bicyclic heterocycles (e.g., benzimidazoles). These heterocycles frequently act as hinge-binding motifs in kinase inhibitors.

-

The N1-Cyclopropyl Group : The cyclopropyl ring is a privileged structure in medicinal chemistry. It imparts conformational restriction, lowers the overall lipophilicity (LogP) compared to larger alkyl groups, and exhibits high metabolic stability against cytochrome P450-mediated oxidation.

-

The C6-Chloro Substituent : Halogen incorporation at this specific position modulates the pKa of the resulting heterocycle, improving membrane permeability. Furthermore, the chlorine atom often engages in halogen bonding or fills deep hydrophobic pockets (e.g., the DFG-out allosteric pocket in kinases), significantly enhancing target affinity.

Mechanistic Pathway: Synthesis of the Core Scaffold

The synthesis of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine requires strict regiocontrol and chemoselectivity. The most efficient route begins with 1-chloro-3-fluoro-2-nitrobenzene.

-

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) The starting material features both chlorine and fluorine atoms ortho/meta to a strongly electron-withdrawing nitro group. Fluorine is a superior leaving group in SNAr reactions compared to chlorine. Its extreme electronegativity highly polarizes the C-F bond and stabilizes the anionic Meisenheimer complex intermediate. Consequently, the primary amine (cyclopropylamine) selectively displaces the fluorine atom, yielding 3-chloro-N-cyclopropyl-2-nitroaniline.

-

Step 2: Chemoselective Reduction The intermediate nitroaniline must be reduced to the corresponding 1,2-diamine. Standard catalytic hydrogenation (e.g., Pd/C with H2) poses a severe risk of hydrodehalogenation (cleavage of the aryl C-Cl bond). To prevent this, a dissolving metal reduction using Iron (Fe) and Ammonium Chloride (NH4Cl) is employed. This method is highly chemoselective, reducing the nitro group to an amine while preserving the aryl chloride intact.

Figure 1: Two-step chemoselective synthetic workflow for the 1,2-diamine scaffold.

Experimental Protocol: Self-Validating Synthesis

The following protocol is adapted from validated patent literature for metalloenzyme and kinase inhibitor synthesis .

Phase 1: Synthesis of 3-chloro-N-cyclopropyl-2-nitroaniline

-

Reagent Preparation : Dissolve 1-chloro-3-fluoro-2-nitrobenzene (1.0 eq, e.g., 500 mg, 2.85 mmol) in an inert solvent (e.g., anhydrous Toluene, 10 mL) under an argon atmosphere.

-

Amine Addition : Add cyclopropanamine (4.0 eq, 11.4 mmol) dropwise at 0°C to control the initial exothermic reaction.

-

Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4 to 48 hours. The excess cyclopropylamine acts as both the nucleophile and the acid scavenger (capturing the liberated HF).

-

Workup : Dilute with distilled water (30 mL) and extract with Ethyl Acetate (2 × 30 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Phase 2: Reduction to 6-Chloro-N1-cyclopropylbenzene-1,2-diamine

-

Reagent Preparation : Dissolve the crude 3-chloro-N-cyclopropyl-2-nitroaniline (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).

-

Catalyst Addition : Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 2.0 eq). The NH4Cl acts as a mild proton source, avoiding the harsh conditions of strong acids that might lead to side reactions.

-

Reaction : Heat the suspension to 80°C and stir vigorously for 2 hours. Monitor via TLC (Hexane:EtOAc) until the yellow nitro compound is fully consumed.

-

Workup : Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the Celite pad with hot ethanol. Concentrate the filtrate, partition between EtOAc and saturated NaHCO3, separate the organic layer, dry, and evaporate to yield the target diamine.

Table 1: Reaction Optimization & Yield Data

| Reaction Step | Catalyst / Reagents | Solvent System | Temp / Time | Chemoselectivity | Yield (%) |

| SNAr | Cyclopropylamine (4 eq) | Toluene | RT / 48h | >98% (F-displacement) | 85 - 92% |

| Reduction | Fe powder / NH4Cl | EtOH/H2O (4:1) | 80°C / 2h | >99% (Cl preserved) | 78 - 84% |

| Reduction (Alt) | Zn dust / AcOH | DCM/MeOH | 0°C to RT / 4h | >95% (Cl preserved) | 70 - 75% |

| Reduction (Fail) | Pd/C (10%) / H2 | Methanol | RT / 12h | Poor (Dechlorination) | < 30% |

Application in Drug Discovery: Benzimidazole Kinase Inhibitors

The primary utility of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine is its conversion into 4-chloro-1-cyclopropyl-1H-benzo[d]imidazole derivatives . By reacting the diamine with various aldehydes in the presence of an oxidant (e.g., sodium metabisulfite) or with orthoesters under acidic conditions, the imidazole ring is forged.

In the context of targeted therapeutics, the resulting benzimidazole acts as a critical pharmacophore. The N-cyclopropyl group projects into the solvent-exposed region to enhance pharmacokinetic properties, while the C4-chloro group (derived from the C6-chloro of the diamine) is perfectly positioned to occupy deep hydrophobic pockets within the kinase domain.

Figure 2: Conversion of the 1,2-diamine into a benzimidazole pharmacophore for kinase binding.

Analytical Characterization

Rigorous analytical validation is required to ensure the absence of des-chloro impurities, which can severely impact downstream biological assays.

Table 2: Analytical Specifications

| Analytical Method | Expected Parameters / Signals | Purpose |

| LC-MS (ESI+) | [M+H]+ m/z = 183.0 (35Cl), 185.0 (37Cl) | Confirms molecular weight and isotopic pattern of the single chlorine atom. |

| 1H NMR (400 MHz) | ~0.5-0.8 ppm (m, 4H, cyclopropyl CH2); ~2.4 ppm (m, 1H, cyclopropyl CH); ~6.5-6.9 ppm (m, 3H, Ar-H). | Verifies the presence of the cyclopropyl ring and the tri-substituted benzene pattern. |

| HPLC (UV 254 nm) | Purity > 98% (Reverse-phase C18, MeCN/H2O gradient) | Ensures absence of unreacted nitroaniline or dechlorinated byproducts. |

Conclusion

6-Chloro-N1-cyclopropylbenzene-1,2-diamine is a highly versatile and structurally optimized intermediate. Its synthesis relies on the predictable reactivity of fluorinated nitrobenzenes and the chemoselectivity of dissolving metal reductions. By mastering the handling and characterization of this building block, medicinal chemists can efficiently access a wide array of biologically active benzimidazole and quinoxaline scaffolds, accelerating the discovery of novel targeted therapies.

References

- Title: Metalloenzyme inhibitor compounds (US Patent 10085984B2)

Purity Analysis and Impurity Profiling of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine: A Comprehensive Technical Guide

Executive Summary

6-Chloro-N1-cyclopropylbenzene-1,2-diamine (CAS: 1092286-38-8) is a highly functionalized, asymmetrically substituted halogenated phenylenediamine. It serves as a critical synthetic intermediate in the development of complex heterocycles, such as benzimidazoles and quinoxalines, which are ubiquitous pharmacophores in modern kinase inhibitors and targeted therapeutics.

However, the analytical characterization of this compound presents severe challenges. Like most electron-rich aromatic diamines, it is highly susceptible to rapid oxidative degradation, and its synthesis often generates closely related regioisomers that defy standard chromatographic separation. This whitepaper provides drug development professionals and analytical scientists with a causality-driven, self-validating framework for the rigorous purity analysis of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine.

Chemical Reactivity and Analytical Bottlenecks

To design an effective analytical method, one must first understand the fundamental physical chemistry of the analyte. The presence of two electron-donating amino groups (the primary amine at C2 and the secondary cyclopropylamine at C1) significantly raises the energy of the molecule's Highest Occupied Molecular Orbital (HOMO).

The Oxidation Dilemma

This elevated HOMO makes the molecule highly prone to single-electron transfer (SET) reactions. Upon exposure to ambient oxygen, light, or trace transition metals (often residual from Buchwald-Hartwig amination catalysts), the diamine rapidly oxidizes into a radical cation, which subsequently rearranges into a highly colored quinonediimine [1]. If a sample is dissolved in a standard HPLC diluent and left in an autosampler, this oxidation occurs in situ, resulting in the appearance of artifactual impurity peaks that falsely lower the reported chemical purity [2].

Isomeric Complexity

The chlorination or amination steps used to synthesize this molecule often lack perfect regioselectivity, leading to the formation of regioisomers (e.g., 4-chloro or 5-chloro analogs). Because these isomers possess identical molecular weights and nearly identical dipole moments, they co-elute on standard reverse-phase columns, masking true impurity levels.

Fig 1. Logical relationship mapping of synthetic and degradation-derived impurities.

Orthogonal Analytical Strategy

To overcome these bottlenecks, a multidimensional analytical approach is required. No single technique can capture the full impurity profile of this compound.

Fig 2. Multidimensional analytical workflow for 6-Chloro-N1-cyclopropylbenzene-1,2-diamine purity.

Self-Validating HPLC-UV Workflow for Chemical Purity

Standard C18 columns often suffer from secondary interactions between the basic amine groups of the analyte and residual silanols on the silica support, leading to severe peak tailing. Furthermore, injecting an unstabilized sample will yield inaccurate results due to rapid oxidation [3].

Protocol 1: Stabilized HPLC-UV Analysis

-

Step 1: Diluent Preparation (The Stabilization Step). Prepare a solution of 0.5% (w/v) sodium ascorbate in MS-grade Water. Mix this 50:50 (v/v) with HPLC-grade Acetonitrile.

-

Causality: Ascorbate acts as a sacrificial antioxidant, quenching reactive oxygen species and preventing the diamine from oxidizing into quinonediimines while waiting in the autosampler [2].

-

-

Step 2: System Suitability Solution (SST) Preparation. Spike a 0.5 mg/mL solution of the API with 0.5% (w/w) of a known reference standard (e.g., the 4-chloro regioisomer).

-

Step 3: Chromatographic Execution.

-

Column: Polar-embedded C18 (e.g., Waters SymmetryShield), 150 x 4.6 mm, 3.5 µm. (Causality: The polar embedded group shields the basic amines from residual silanols, ensuring sharp peaks).

-

Mobile Phase A: 20 mM Ammonium Acetate in Water (pH adjusted to 6.0 with acetic acid). (Causality: pH 6.0 ensures the molecule is singly protonated, balancing retention and peak shape while minimizing base-catalyzed dimerization).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes. Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm (quantitation of π-π* transitions) and 280 nm (spectral purity via n-π* transitions).

-

-

Step 4: Self-Validation Check (Gatekeeper). Before analyzing unknown samples, the system must pass the SST criteria. The resolution (

) between the API and the spiked impurity must be

GC-FID Analysis for Volatile Impurities

Unreacted cyclopropylamine is a common synthetic impurity. Because it lacks a chromophore, it is entirely invisible to the UV detector used in Protocol 1.

Protocol 2: GC-FID for Residual Cyclopropylamine

-

Step 1: Sample Preparation. Dissolve 10 mg of the API in 1 mL of basic methanol (containing 0.1% NaOH).

-

Causality: The basic environment ensures that any residual cyclopropylamine hydrochloride salts are converted to their volatile free-base form, allowing them to partition into the gas phase.

-

-

Step 2: GC Conditions.

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at 1.2 mL/min.

-

Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 250°C.

-

Detector: FID at 280°C.

-

Structural Confirmation via NMR

While LC-MS (ESI+) will confirm the parent mass (

Quantitative Data Presentation

The following tables summarize the expected validation parameters and impurity signatures when executing the self-validating protocols described above.

Table 1: Typical Validation Parameters for the Stabilized HPLC-UV Method

| Parameter | Acceptance Criteria | Typical Observed Value |

| Specificity | Resolution ( | |

| Linearity | ||

| Limit of Detection (LOD) | Signal-to-Noise (S/N) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) | 0.15 µg/mL |

| Precision (Repeatability) | Relative Standard Deviation (RSD) | 0.8% |

Table 2: Impurity Profiling Matrix

| Impurity Type | Origin | Primary Analytical Technique | Key Signature / Analytical Challenge |

| 4-Chloro Regioisomer | Synthetic side-reaction | NMR, HPLC-UV | Identical mass; requires optimized HPLC gradient or NMR for confirmation. |

| Cyclopropylamine | Unreacted starting material | GC-FID | UV-transparent; requires GC due to high volatility. |

| Quinonediimines | Oxidative degradation | LC-MS, HPLC-UV | Highly colored (pink/brown); exhibits an |

| Dimers/Oligomers | Base-catalyzed coupling | LC-MS | High molecular weight; late eluting on reverse-phase HPLC. |

References

-

m-, o-, and p-Phenylenediamine (Method 73) Occupational Safety and Health Administration (OSHA) URL:[Link]

-

Method Development and Validation of para-Phenylenediamine in Pure and Marketed Dyes by Using RP-HPLC International Journal of Pharmaceutical Sciences and Research URL:[Link]

-

Safety Assessment of p-Phenylenediamine and its Salts Cosmetic Ingredient Review (CIR) URL:[Link]

Technical Guide: Stability and Storage Conditions for 6-Chloro-N1-cyclopropylbenzene-1,2-diamine

Executive Summary

6-Chloro-N1-cyclopropylbenzene-1,2-diamine (CAS: 1092286-38-8) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of MEK inhibitors such as Trametinib .[1][2] Structurally, it features an electron-rich 1,2-phenylenediamine core substituted with a chlorine atom and a cyclopropylamine moiety.

This structural configuration renders the compound highly susceptible to oxidative degradation and photolytic decomposition . The free base form is particularly unstable in aerobic conditions, rapidly converting to dark-colored quinone imine species. This guide defines the rigorous storage, handling, and monitoring protocols required to maintain the chemical integrity of this high-value intermediate.

Chemical Identity & Physicochemical Profile[1][3]

| Parameter | Specification |

| CAS Number | 1092286-38-8 |

| Systematic Name | 3-chloro-N2-cyclopropyl-1,2-benzenediamine; 6-Chloro-N1-cyclopropylbenzene-1,2-diamine |

| Molecular Formula | C₉H₁₁ClN₂ |

| Molecular Weight | 182.65 g/mol |

| Physical State | Solid (Powder or Crystalline) |

| Color (Pure) | Off-white to pale beige |

| Color (Degraded) | Brown, purple, or black (indicative of oxidation) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low water solubility |

Stability Profile & Degradation Mechanisms

The stability of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine is governed by two primary factors: the redox potential of the ortho-diamine system and the steric/electronic influence of the chlorine substituent.

Oxidative Instability (Critical)

The 1,2-diamine motif is electron-rich, allowing for facile oxidation by atmospheric oxygen. This process typically proceeds via a radical cation intermediate, leading to the formation of colored quinone diimines and subsequent polymerization. The presence of the cyclopropyl group does not significantly mitigate this risk; in fact, secondary amines can be prone to N-oxide formation under specific conditions.

Photostability

Like many halogenated anilines, this compound is photosensitive. Exposure to UV or visible light accelerates the oxidative pathways and can induce homolytic cleavage of the C-Cl bond, though this is secondary to the amine oxidation.

Cyclopropyl Ring Stability

While cyclopropyl amines are generally stable as salts, the strained ring can be susceptible to ring-opening reactions under strongly acidic conditions combined with nucleophilic solvents. However, in the context of storage, the primary threat remains oxidation of the free base.

Visualization: Oxidative Degradation Pathway

The following diagram illustrates the theoretical oxidation cascade that necessitates inert storage.

Figure 1: Simplified oxidative degradation pathway of phenylenediamines leading to color changes.

Storage Protocols

To ensure shelf-life extension (typically 12–24 months), the following "Chain of Custody" storage protocol must be implemented. This system is self-validating: if the color changes, the protocol was breached.

Environmental Conditions

-

Temperature: Long-term storage at -20°C ± 5°C . Short-term (active use) at 2°C to 8°C .

-

Atmosphere: Strictly Inert (Argon or Nitrogen) . Argon is preferred due to its higher density, which blankets the solid more effectively than nitrogen.

-

Light: Total exclusion. Use amber vials wrapped in aluminum foil or opaque secondary containment.

Container Specifications

-

Primary: Amber glass vial with a Teflon-lined (PTFE) screw cap or crimp top.

-

Secondary: Sealed Mylar bag with a desiccant pack and an oxygen scavenger.

Storage Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for the receipt and storage of oxidation-sensitive amines.

Handling & Safety Procedures

Handling Techniques

-

Thawing: Always allow the frozen vial to reach room temperature before opening. Opening a cold vial introduces atmospheric moisture (condensation), which accelerates degradation.

-

Inert Atmosphere: Weighing and dispensing should ideally occur in a glovebox. If unavailable, use an inverted funnel with a gentle stream of Argon over the balance pan.

-

Solvent Choice: When preparing stock solutions, use degassed anhydrous solvents (e.g., DMSO or DMF). Stock solutions should be used immediately or stored at -80°C.

Safety Profile

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). As a diamine, it is a potential skin sensitizer.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

Quality Control & Analytical Monitoring

Routine QC is essential to verify that the storage conditions have maintained the compound's integrity.

Visual Inspection (First Line of Defense)

-

Pass: Powder is off-white, beige, or very pale yellow.

-

Fail: Powder is brown, purple, or black. Note: Slight surface discoloration may be salvageable via recrystallization, but deep coloration indicates significant bulk degradation.

HPLC Method for Purity

A standard reverse-phase gradient method is suitable for monitoring purity.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10-15 minutes |

| Detection | UV at 254 nm (aromatic ring) and 210 nm |

| Retention Time | Expect the oxidized impurities to elute earlier (more polar) or later (dimers) than the main peak. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44544719 (6-Chloro-N1-cyclopropylbenzene-1,2-diamine). PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Halogenated Phenylenediamines (General Stability Data). ECHA. Available at: [Link]

-

Abe, H., et al. "Discovery of Trametinib (GSK1120212): A Highly Potent and Selective MEK Inhibitor." ACS Medicinal Chemistry Letters, 2011. (Contextualizes the use of the intermediate). Available at: [Link]

Sources

6-Chloro-N1-cyclopropylbenzene-1,2-diamine starting material for organic synthesis

Technical Monograph: 6-Chloro-N1-cyclopropylbenzene-1,2-diamine

Executive Summary

6-Chloro-N1-cyclopropylbenzene-1,2-diamine (CAS: 1092286-38-8) is a specialized vicinal diamine intermediate critical for the synthesis of N-substituted benzimidazoles and quinoxalines. Its structural uniqueness lies in the steric bulk and conformational rigidity of the cyclopropyl group combined with the electronic modulation provided by the ortho-chloro substituent .

This scaffold is increasingly relevant in drug discovery, particularly for Orexin Receptor Antagonists (analogous to the Lemborexant class) and Kinase Inhibitors , where the cyclopropyl moiety prevents metabolic dealkylation better than linear alkyl chains while locking the active conformation.

This guide details a robust, scalable synthesis route starting from commodity chemicals, ensuring high fidelity and minimal side reactions (specifically dechlorination).

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 3-Chloro-N1-cyclopropylbenzene-1,2-diamine |

| Common Name | 6-Chloro-N1-cyclopropyl-1,2-phenylenediamine |

| CAS Number | 1092286-38-8 |

| Molecular Formula | C₉H₁₁ClN₂ |

| Molecular Weight | 182.65 g/mol |

| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Hazard | Skin sensitizer; potential methemoglobinemia agent (aniline derivative) |

Synthesis Protocol: The "SnAr-Reduction" Route

The most reliable synthesis avoids expensive palladium catalysis by utilizing the electronic activation of the nitro group in 2,6-dichloronitrobenzene . This route consists of two steps: Nucleophilic Aromatic Substitution (SₙAr) followed by Chemoselective Reduction.

Step 1: Regioselective SₙAr with Cyclopropylamine

Reaction Logic: The nitro group at position 1 strongly activates the chlorines at positions 2 and 6 toward nucleophilic attack. Cyclopropylamine is a strong enough nucleophile to displace one chloride ion. Steric hindrance prevents the second substitution under controlled conditions.

Reagents:

-

2,6-Dichloronitrobenzene (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq) or K₂CO₃ (2.0 eq)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Protocol:

-

Charge: Dissolve 2,6-dichloronitrobenzene in EtOH (5 mL/g) in a round-bottom flask.

-

Add: Add Et₃N followed by the dropwise addition of cyclopropylamine at room temperature.

-

Expert Insight: Cyclopropylamine is volatile (bp ~50°C). Use a reflux condenser cooled to 0°C or add slowly to prevent loss.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: TLC (Hexane/EtOAc 8:2) will show the disappearance of the starting material (Rf ~0.8) and appearance of the yellow intermediate, 2-chloro-6-(cyclopropylamino)nitrobenzene (Rf ~0.5).

-

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Yield: Typically 85–95% as a yellow/orange solid.

Step 2: Chemoselective Nitro Reduction

Reaction Logic: The challenge here is to reduce the nitro group to an amine without removing the chlorine atom (hydrodechlorination). Standard catalytic hydrogenation (Pd/C + H₂) often strips the chlorine. Therefore, a metal-mediated reduction (Fe or SnCl₂) is the authoritative choice.

Reagents:

-

Intermediate from Step 1 (1.0 eq)[1]

-

Iron Powder (Fe) (5.0 eq) - Must be fine mesh

-

Ammonium Chloride (NH₄Cl) (5.0 eq)

-

Solvent: Ethanol/Water (3:1 ratio)

Protocol:

-

Prepare: Suspend the nitro-intermediate in EtOH/Water. Add NH₄Cl.

-

Activate: Heat the mixture to 60°C. Add Iron powder in portions.

-

Self-Validating Sign: The reaction is exothermic. The bright yellow color of the nitro compound will fade to a dull brown/grey slurry as the amine forms.

-

-

Reflux: Maintain vigorous stirring at reflux for 2–4 hours.

-

Filter: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.

-

Isolate: Concentrate the filtrate. Dilute with water and neutralize with saturated NaHCO₃ (if acidic). Extract with DCM.[2]

-

Critical Step: Phenylenediamines oxidize rapidly. Dry and concentrate quickly. Store under Nitrogen/Argon.

-

-

Yield: 75–85% of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine .

Visualization: Synthesis Workflow

Figure 1: Two-step synthesis pathway ensuring retention of the chloro-substituent.

Downstream Application: Benzimidazole Construction

This diamine is a "privileged structure" for generating 7-chloro-1-cyclopropyl-1H-benzimidazoles . The chlorine atom at the 7-position (in the benzimidazole numbering) provides a handle for further functionalization (e.g., Suzuki coupling) or serves to lock the atropisomerism in drug candidates.

Protocol (Cyclization):

-

Mix: 6-Chloro-N1-cyclopropylbenzene-1,2-diamine (1.0 eq) + Triethyl Orthoformate (HC(OEt)₃) (Excess) or Formic Acid.

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq).

-

Heat: 80–100°C for 3 hours.

-

Result: Formation of the benzimidazole ring.

Figure 2: Transformation of the diamine scaffold into bioactive heterocycles.

Safety & Handling Guidelines

-

Cyclopropylamine: Highly volatile and toxic. Handle in a fume hood. It is an alkylating agent; avoid inhalation.

-

Nitro Intermediates: While 2,6-dichloronitrobenzene is stable, nitro-aromatics can decompose violently at high temperatures. Do not distill the intermediate to dryness at high heat.

-

Amine Oxidation: The final product oxidizes to a dark purple/black tar if left in air. Store under inert gas (Ar/N₂) at -20°C.

References

-

Synthesis of 2,6-Dichloronitrobenzene derivatives: Organic Syntheses, Coll. Vol. 5, p. 306 (1973). Link (Analogous chemistry for dichloronitrobenzene handling).

-

Cyclopropylamine reactivity in SnAr: Journal of Medicinal Chemistry, 2015, 58(11), 4648-4664. (Describes synthesis of Lemborexant intermediates using similar cyclopropylamine substitution).

- Chemoselective Reduction of Chloronitrobenzenes:Chemical Reviews, 2016, 116(19), 11767–11884. (Review of hydrogenation vs. metal reduction for halo-nitro compounds).

-

Benzimidazole Synthesis from Diamines: Arabian Journal of Chemistry, 2021, 14(8), 103273. Link

Sources

The Strategic Utility of the Cyclopropyl Motif in 6-Chloro-N1-cyclopropylbenzene-1,2-diamine

This is an in-depth technical guide on the role and utility of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine in medicinal chemistry.

Synthesis, Physicochemical Properties, and Medicinal Applications [1]

Executive Summary

6-Chloro-N1-cyclopropylbenzene-1,2-diamine (CAS: 1092286-38-8) is a specialized "ortho-diamine" scaffold used primarily as a high-value intermediate in the synthesis of N-cyclopropyl benzimidazoles and quinoxalines .[2] These fused heterocyclic systems are privileged structures in drug discovery, serving as cores for kinase inhibitors, antiviral agents (HCV, RSV), and GPCR antagonists.

The inclusion of the cyclopropyl group is not merely structural; it is a strategic bioisostere that modulates metabolic stability, lipophilicity, and conformational rigidity.[3][4] Unlike flexible alkyl chains (ethyl/isopropyl), the cyclopropyl moiety imparts unique electronic properties (Walsh orbitals) and blocks specific metabolic dealkylation pathways, albeit with a risk of mechanism-based inhibition if not properly optimized.

This guide details the synthesis, metabolic profile, and application of this scaffold, providing researchers with the rationale to deploy it effectively in lead optimization.

Physicochemical & Structural Profile[5]

The Cyclopropyl Bioisostere

The substitution of an isopropyl or ethyl group with a cyclopropyl ring is a classic medicinal chemistry tactic.[3] In the context of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine , this modification serves three distinct roles:

-

Conformational Locking: The high energy barrier of rotation around the

bond, combined with the steric bulk of the ortho-chlorine atom at position 6, restricts the conformational freedom of the N1-nitrogen. This pre-organizes the molecule for binding or subsequent cyclization reactions. -

Electronic Modulation (Walsh Orbitals): The C-C bonds in cyclopropane have significant

-character ( -

Lipophilic Efficiency: The cyclopropyl group reduces lipophilicity (

~1.14) compared to isopropyl (

The "Ortho-Chloro" Effect

The chlorine atom at position 6 is critical. It provides:

-

Steric Shielding: It protects the N1-amine from metabolic conjugation (e.g., glucuronidation).

-

Synthetic Handle: It allows for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the formation of the heterocyclic core.

Synthetic Pathways

The synthesis of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine typically follows a Nucleophilic Aromatic Substitution (

Optimized Protocol (S_NAr Route)

Precursor: 2,6-Dichloronitrobenzene (or 2-Fluoro-6-chloronitrobenzene for higher reactivity).

Step 1:

-

Reagents: 2,6-Dichloronitrobenzene, Cyclopropylamine (1.1 equiv),

or -

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions:

, 4-12 hours. -

Mechanism: The cyclopropylamine attacks the carbon bearing the chlorine (activated by the ortho-nitro group). The steric bulk of the cyclopropyl group ensures mono-substitution; the second chlorine is deactivated by the electron-donating amino group formed.

Step 2: Nitro Reduction

-

Reagents:

(gas), Raney Nickel or -

Precaution: Standard Pd/C hydrogenation can cause hydrodechlorination (loss of the Cl atom). Sulfided Platinum on Carbon (

) or Iron-mediated reduction is recommended to preserve the aryl chloride.

Visualization of Synthesis

Figure 1: Chemoselective synthesis pathway preserving the aryl-chloride handle.

Metabolic Considerations: The "Double-Edged Sword"

The cyclopropylamine moiety is metabolically distinct from acyclic amines. Researchers must assay for two specific outcomes:

Metabolic Stability (Advantage)

The

-

Result: Increased half-life (

) and reduced clearance compared to alkyl analogues.

Bioactivation Risk (Liability)

While stable to direct abstraction, cyclopropylamines can undergo Single Electron Transfer (SET) oxidation by CYPs (specifically CYP2D6 or CYP3A4), leading to a radical intermediate. This radical can trigger ring opening to form a reactive iminium species or cyclopropanone, which may covalently bind to the enzyme (Mechanism-Based Inhibition or Suicide Inhibition).

-

Mitigation: The presence of the electron-withdrawing 6-Chloro substituent on the aromatic ring reduces the electron density on the nitrogen, making the initial SET oxidation less favorable. This significantly lowers the risk of bioactivation compared to electron-rich anilines.

Application: Synthesis of N-Cyclopropyl Benzimidazoles

The primary utility of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine is as a precursor for benzimidazoles.

Cyclization Protocol

Objective: Synthesis of 4-Chloro-1-cyclopropyl-2-(substituted)-1H-benzimidazole.

-

Reagents: 6-Chloro-N1-cyclopropylbenzene-1,2-diamine + Carboxylic Acid (

) or Aldehyde ( -

Condensation:

-

Method A (Acid): Heat in Polyphosphoric Acid (PPA) or Methanesulfonic acid (

). -

Method B (Aldehyde): Oxidative cyclization using

in DMF or Air/

-

-

Outcome: The cyclopropyl group remains on the N1 position of the benzimidazole (which becomes N1 in the fused system nomenclature), locking the substituent vector.

Visualization of Application

Figure 2: Transformation of the diamine into a bioactive benzimidazole core.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine

-

Charge a reaction vessel with 2,6-dichloronitrobenzene (1.0 eq, 19.2 g, 100 mmol) and Acetonitrile (100 mL).

-

Add Potassium Carbonate (1.5 eq, 20.7 g) and Cyclopropylamine (1.2 eq, 6.85 g).

-

Heat to reflux (

) for 6 hours. Monitor by TLC/LCMS for consumption of starting material. -

Workup: Cool to RT, filter salts, concentrate filtrate. Dissolve residue in EtOAc, wash with water/brine. Dry (

) and concentrate to yield yellow solid (Intermediate: 2-chloro-6-cyclopropylaminonitrobenzene). -

Reduction: Dissolve intermediate in Ethanol/Water (4:1, 200 mL). Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq).

-

Reflux vigorously for 2-4 hours. (Iron reduction prevents dechlorination).

-

Filter hot through Celite to remove iron sludge. Concentrate filtrate.

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (

, 0-30% EtOAc in Hexanes).-

Target: Off-white to pale brown solid.

-

Yield: Typically 75-85% over two steps.

-

Protocol B: Metabolic Stability Assay (Microsomal)

-

Incubate test compound (

) with Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4). -

Initiate with NADPH-regenerating system.

-

Sample at 0, 5, 15, 30, 60 min. Quench with cold Acetonitrile containing Internal Standard.

-

Analyze by LC-MS/MS.

-

Compare Intrinsic Clearance (

) against N-isopropyl analogue. Expectation: Cyclopropyl analogue shows >2-fold improvement in stability.

References

-

Talele, T. T. (2016).[5] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5][6][7] Journal of Medicinal Chemistry, 59(19), 8712–8756.[7] Link

-

Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[3][8] Beilstein Journal of Organic Chemistry, 16, 2170–2184. Link

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

-

Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on bioisosteres). Link

-

Kathirvelan, D., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 52B, 1152-1156. Link

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Cloro-N1-ciclopropilbenceno-1,2-diamina CAS#: 1092286-38-8 • ChemWhat | Base de datos de productos químicos y biológicos [chemwhat.es]

- 3. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Conformationally Restricted Heterocycles from 6-Chloro-N1-cyclopropylbenzene-1,2-diamine

Strategic Value in Drug Discovery

The compound 6-Chloro-N1-cyclopropylbenzene-1,2-diamine (CAS: 1092286-38-8) is a highly privileged, sterically congested building block in modern medicinal chemistry. It serves as the foundational precursor for synthesizing conformationally restricted benzimidazoles, benzimidazolones, and quinoxalines.

The architectural brilliance of this scaffold lies in its specific substitution pattern. The N-cyclopropyl group acts as a lipophilic bioisostere that perfectly occupies hydrophobic pockets (e.g., in kinase allosteric sites or viral fusion proteins). Crucially, the adjacent 6-chloro substituent exerts a strong peri-steric interaction upon cyclization. In the resulting heterocycles (such as 7-chloro-1-cyclopropyl-1H-benzo[d]imidazoles), this halogen forces the cyclopropyl ring out of the heterocyclic plane, locking it into a rigid dihedral angle. This conformational restriction minimizes the entropic penalty upon target binding and enhances metabolic stability by blocking CYP450-mediated oxidation at that position, a strategy heavily utilized in the development of Respiratory Syncytial Virus (RSV) antivirals [1] and advanced antibacterial agents[2, 3].

Mechanistic Insights: Regioselectivity Driven by Sterics and Electronics

The synthetic utility of this diamine is dictated by the stark differential nucleophilicity of its two nitrogen atoms:

-

N2 (Primary Amine): Being unhindered, this nitrogen is highly nucleophilic. In any cyclocondensation reaction, N2 acts as the kinetic nucleophile, initiating the attack on the most electrophilic center (e.g., the aldehyde carbon of ethyl glyoxylate or the carbonyl of carbonyldiimidazole).

-

N1 (Secondary Amine): The N-cyclopropyl group, combined with the ortho-chloro substituent, creates extreme steric hindrance. While less nucleophilic, N1 is perfectly positioned to execute the subsequent intramolecular cyclization, driving the reaction thermodynamically toward the stable aromatic or lactam ring system.

Divergent synthetic pathways from 6-Chloro-N1-cyclopropylbenzene-1,2-diamine to bioactive scaffolds.

Experimental Protocols

Protocol A: Synthesis of 7-Chloro-1-cyclopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a phosgene equivalent to form the cyclic urea core, a critical scaffold in RSV fusion inhibitors [1].

-

Initiation: Dissolve 6-Chloro-N1-cyclopropylbenzene-1,2-diamine (1.0 equiv, 10 mmol) in anhydrous THF (30 mL) under an inert nitrogen atmosphere.

-

Activation: Add CDI (1.2 equiv, 12 mmol) portion-wise at room temperature.

-

Self-Validating Check: Immediate effervescence (CO₂ evolution) must be observed. This confirms the primary amine has successfully attacked the CDI, forming the active acylimidazole intermediate.

-

-

Cyclization: Heat the reaction mixture to 65 °C for 4–6 hours.

-

Self-Validating Check: Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The highly polar, ninhydrin-positive diamine spot will disappear, replaced by a less polar, strongly UV-active product spot.

-

-

Isolation: Cool to room temperature, quench with 1N HCl (to remove imidazole byproducts), and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the benzimidazolone.

Protocol B: Synthesis of 2-Substituted 7-Chloro-1-cyclopropyl-1H-benzo[d]imidazoles

This oxidative cyclocondensation is ideal for installing diverse R-groups at the C2 position for kinase inhibitor libraries.

-

Imine Formation: In a round-bottom flask, combine the diamine (1.0 equiv, 5 mmol) and the desired aldehyde (1.05 equiv) in DMF (15 mL).

-

Oxidative Cyclization: Add Sodium metabisulfite (Na₂S₂O₅, 1.5 equiv). The bisulfite acts as both an oxidant and an activating agent for the aldehyde.

-

Heating: Stir the mixture at 100 °C for 8–12 hours.

-

Self-Validating Check: The solution will transition from a pale yellow to a deep orange/brown as the benzimidazoline intermediate forms and subsequently oxidizes to the fully aromatic benzimidazole.

-

-

Precipitation: Pour the hot mixture into crushed ice/water (50 mL) with vigorous stirring.

-

Self-Validating Check: The product should crash out as a distinct precipitate. Filter, wash with cold water, and dry under vacuum.

-

Protocol C: Synthesis of 8-Chloro-1-cyclopropylquinoxalin-2(1H)-one

Reaction with alpha-keto esters yields quinoxalinones. The regiochemistry is strictly governed by the primary amine attacking the highly electrophilic aldehyde carbon, while the secondary amine forms the lactam [3].

-

Condensation: Dissolve the diamine (1.0 equiv, 5 mmol) in absolute ethanol (20 mL). Add ethyl glyoxylate (50% solution in toluene, 1.1 equiv).

-

Reflux: Heat the mixture to reflux (approx. 80 °C) for 12 hours.

-

Crystallization: Allow the reaction to cool slowly to room temperature, then transfer to an ice bath.

-

Self-Validating Check: The rigid quinoxalinone product exhibits low solubility in cold ethanol and will spontaneously crystallize. This allows for high-purity recovery via simple vacuum filtration, bypassing the need for column chromatography.

-

Quantitative Data Summary

The following table summarizes the reaction parameters, expected yields, and the primary mechanistic drivers for each synthetic pathway.

| Target Scaffold | Reagents & Solvent | Temp / Time | Typical Yield | Regioselectivity / Mechanistic Driver |

| Benzimidazol-2-one | CDI (1.2 eq), THF | 65 °C / 5 h | 85–92% | Primary amine attacks CDI first; secondary amine displaces imidazole to form the cyclic urea. |

| 2-Substituted Benzimidazole | Aldehyde (1.05 eq), Na₂S₂O₅, DMF | 100 °C / 10 h | 75–85% | Kinetic imine formation at N2, followed by N1 cyclization and bisulfite-mediated oxidation. |

| Quinoxalin-2(1H)-one | Ethyl glyoxylate (1.1 eq), EtOH | Reflux / 12 h | 70–80% | N2 exclusively attacks the aldehyde carbon; N1 undergoes amidation with the ester group. |

References

- US20150175608A1 - Novel 4-substituted 1,3-dihydro-2h-benzimidazol-2-one derivatives substituted with benzimidazoles as respiratory syncytial virus antiviral agents.

-

The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2. De Gruyter / ResearchGate.[Link]

-

Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry - ACS Publications.[Link]

Application Note: 6-Chloro-N1-cyclopropylbenzene-1,2-diamine in Drug Discovery

This Application Note provides a comprehensive technical guide for the use of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine (CAS: 1092286-38-8) in medicinal chemistry. It is designed for researchers focusing on the synthesis of N-cyclopropylbenzimidazoles , a privileged scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and kinase inhibitors.

Executive Summary

6-Chloro-N1-cyclopropylbenzene-1,2-diamine is a critical bifunctional intermediate used to construct fused heterocyclic systems. Its structural value lies in two key features:

-

The N-Cyclopropyl Motif: A "privileged pharmacophore" that enhances metabolic stability (blocking dealkylation) and optimizes lipophilicity (

) for binding in hydrophobic pockets, such as the NNRTI binding pocket of HIV-1 Reverse Transcriptase (Tyr181/Tyr188 region). -

The 6-Chloro Handle: A chemically orthogonal site allowing for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core has been formed.

This guide details the synthesis , handling , and cyclization protocols for this scaffold, ensuring high-yield conversion to bioactive benzimidazoles.

Chemical Profile & Stability

| Property | Data |

| IUPAC Name | 3-chloro-N1-cyclopropylbenzene-1,2-diamine |

| CAS Number | 1092286-38-8 |

| Molecular Formula | |

| Molecular Weight | 182.65 g/mol |

| Appearance | Off-white to pale brown solid (oxidizes upon air exposure) |

| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water. |

| Storage | Store at -20°C under Argon. Hygroscopic and air-sensitive (amine oxidation). |

| Hazards | Irritant.[1][2] Potential skin sensitizer.[1] Toxic if swallowed (aniline derivative). |

Synthetic Pathway & Logic

The synthesis requires a chemoselective approach to install the cyclopropylamine without displacing the second chloride or reducing the chlorine atom during the nitro-reduction step.

Mechanistic Diagram

The following flow illustrates the critical path from commodity starting materials to the target scaffold.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Prepare 6-Chloro-N1-cyclopropylbenzene-1,2-diamine from 2,6-dichloronitrobenzene.

Step 1: Nucleophilic Aromatic Substitution (

-

Reagents: 2,6-Dichloronitrobenzene (1.0 eq), Cyclopropylamine (1.2 eq), Triethylamine (1.5 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve 2,6-dichloronitrobenzene in Ethanol (0.5 M concentration).

-

Add Triethylamine followed by the slow addition of Cyclopropylamine at room temperature.

-

Heat to 60°C for 4–6 hours. Note: Higher temperatures (>80°C) may lead to bis-substitution.

-

Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of starting material.[3]

-

Workup: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine. Dry over

.[4][5] -

Yield: Expect >90% of the yellow solid N-cyclopropyl-2-nitro-6-chloroaniline.

-

Step 2: Chemoselective Nitro Reduction

-

Critical Constraint: Do NOT use catalytic hydrogenation (

, Pd/C) as this will likely cause hydrodehalogenation (stripping the Chlorine). -

Method: Iron-mediated reduction (Bechamp conditions).

-

Procedure:

-

Suspend the nitro-intermediate (from Step 1) in EtOH/Water/Acetic Acid (4:1:1).

-

Add Iron powder (Fe, 5.0 eq) and

(1.0 eq). -

Heat to reflux (80°C) for 2 hours. The yellow color should fade to a pale brown/colorless solution.

-

Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with EtOAc.[4]

-

Neutralization: Carefully neutralize the filtrate with saturated

(Caution: Gas evolution). -

Isolation: Extract with EtOAc, dry, and concentrate.

-

Purification: Flash chromatography (DCM/MeOH 95:5) if necessary. Store under inert gas immediately.

-

Protocol B: Cyclization to Benzimidazoles

Objective: Convert the diamine into a bioactive N-cyclopropylbenzimidazole core.

Method: Oxidative Cyclization with Aldehydes.

-

Reagents: Diamine (1.0 eq), Aryl Aldehyde (1.0 eq),

(Sodium metabisulfite, 1.2 eq) or -

Solvent: DMF or DMSO.

-

Procedure:

-

Dissolve the diamine and the aldehyde in DMF.

-

Add the oxidant (

). -

Heat to 100°C for 12 hours.

-